molecular formula C21H20N6OS B2876148 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034235-18-0

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2876148
CAS No.: 2034235-18-0
M. Wt: 404.49
InChI Key: WUHGBGGNSLQCGT-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule in immune receptor pathways. SYK is a critical mediator of signaling through Fc receptors and the B-cell receptor, making it a prominent therapeutic target in immunology and oncology research. This compound demonstrates high affinity for the SYK kinase domain, effectively blocking downstream activation of pathways such as NF-κB and MAPK, which are crucial for cellular processes like proliferation, adhesion, and phagocytosis. Its primary research value lies in the investigation of autoimmune, inflammatory, and hematological malignancies. Researchers utilize this inhibitor to dissect the role of SYK in pathological contexts such as rheumatoid arthritis, lupus, and allergic responses, as well as in B-cell lymphomas where SYK signaling promotes survival and proliferation. The specific structural features of this molecule, including the 1,2,3-triazole carboxamide group, contribute to its optimized pharmacokinetic profile and selectivity, making it a valuable chemical probe for in vitro and in vivo studies aimed at validating SYK as a target and understanding its intricate signaling network. Studies have shown that pharmacological inhibition of SYK can modulate immune complex-driven activation of macrophages and neutrophils, providing a powerful tool for exploring new therapeutic strategies for immune-mediated diseases.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-21(19-13-23-27(25-19)17-4-2-1-3-5-17)22-9-10-26-20(15-6-7-15)12-18(24-26)16-8-11-29-14-16/h1-5,8,11-15H,6-7,9-10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGBGGNSLQCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features on pharmacological properties.

Molecular Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H23N5OS
  • Molecular Weight : 369.49 g/mol
  • Structural Features : It includes a pyrazole ring, a triazole moiety, and both cyclopropyl and thiophenyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate diketones.
  • Introduction of the Thiophene Ring : This can be done via cross-coupling reactions.
  • Cyclopropyl Group Addition : Cyclopropanation reactions using diazo compounds are often employed.

Each step requires careful optimization to ensure high yield and purity.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies:

  • Anti-inflammatory Activity : Compounds with pyrazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with specific receptors or enzymes .
  • Antitumor Effects : The presence of the triazole moiety is associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Insecticidal and Acaricidal Properties : The unique structure suggests potential applications in pest control, as compounds with similar features have demonstrated significant insecticidal activities.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • A study on pyrazole derivatives showed promising results in inhibiting tumor growth in MCF-7 breast cancer cells, indicating a potential mechanism through p53 pathway activation .
CompoundActivityIC50 (μM)
Pyrazole AAntitumor0.65
Pyrazole BAntitumor2.41
Pyrazole CAnti-inflammatory0.03

This table summarizes the activities of related pyrazole compounds, showcasing their potential as therapeutic agents.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may bind to specific enzymes or receptors involved in inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related heterocycles, focusing on substituent effects, synthetic routes, and biological activity predictions.

Structural Analogues

A closely related compound, N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamide (from ), shares the pyrazole-triazole framework but differs in key aspects:

  • Pyrazole substituents: The target compound has a cyclopropyl group (position 5) and thiophen-3-yl group (position 3), whereas the analogue has a methyl group (position 5) and lacks a thiophenyl moiety. Cyclopropyl groups are known to reduce ring strain and enhance metabolic stability compared to methyl groups .
  • Triazole substitution : The target compound’s triazole is substituted at position 2 with a phenyl group, while the analogue has a 4-phenyl substitution. Positional isomerism can significantly alter electronic properties and binding affinity .
  • Linker and functional groups: The target compound features an ethyl-carboxamide linker, whereas the analogue uses a thioacetamide group.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Analogous Compound ()
Pyrazole Substituents 5-cyclopropyl, 3-(thiophen-3-yl) 5-methyl
Triazole Substituents 2-phenyl 4-phenyl
Linker Ethyl-carboxamide Thioacetamide
Molecular Weight ~451.5 g/mol (estimated) ~398.4 g/mol (reported)
Key Interactions Hydrogen bonding (carboxamide), π-π (thiophenyl) Thioether bonds, weaker H-bonding (thioacetamide)

Research Findings

Substituent Impact : The cyclopropyl group in the target compound likely improves metabolic stability compared to the methyl group in the analogue, as strained rings resist enzymatic degradation .

Synthetic Complexity : The target compound’s synthesis may require advanced coupling techniques (e.g., Suzuki-Miyaura for thiophenyl incorporation), contrasting with the analogue’s straightforward alkylation steps .

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